molecular formula C22H19ClN2O3 B11563474 2-(4-chlorophenoxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide

2-(4-chlorophenoxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11563474
M. Wt: 394.8 g/mol
InChI Key: JRGPHHHWMLPUIN-BUVRLJJBSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide is an organic compound with a complex structure that includes chlorophenoxy and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with an appropriate alkylating agent to form 4-chlorophenoxyalkane. This intermediate is further reacted with hydrazine derivatives to form the final hydrazide compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk while maintaining high quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(3-phenoxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C22H19ClN2O3/c1-16(27-20-12-10-18(23)11-13-20)22(26)25-24-15-17-6-5-9-21(14-17)28-19-7-3-2-4-8-19/h2-16H,1H3,(H,25,26)/b24-15+

InChI Key

JRGPHHHWMLPUIN-BUVRLJJBSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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